2-(8-Phenyloctyl)benzaldehyde
Description
Significance as a Key Intermediate in Complex Molecule Construction
The primary significance of 2-(8-Phenyloctyl)benzaldehyde lies in its utility as a key intermediate in the synthesis of complex organic molecules. Its structure is not an end in itself but rather a carefully designed scaffold for building more elaborate compounds.
A prominent example of its application is in the synthesis of Pobilukast (SK&F 104353). drugfuture.com Pobilukast is a leukotriene antagonist that was investigated for its potential in treating asthma and other inflammatory conditions. The synthesis of Pobilukast has been reported through various routes where this compound serves as a critical starting material. drugfuture.com For instance, a Darzens condensation between this compound and methyl chloroacetate (B1199739) can be used to form a key epoxide intermediate. drugfuture.com In another approach, a condensation reaction with 2'-acetonaphthone yields a chalcone (B49325) derivative, which is then further transformed. drugfuture.com These synthetic pathways underscore the compound's role in providing the core structural framework upon which the final, biologically active molecule is assembled.
Historical Context and Evolution of Synthetic Methodologies for Benzaldehyde (B42025) Derivatives
The synthesis of substituted benzaldehydes like this compound is rooted in a long history of chemical innovation. Benzaldehyde itself was first isolated in 1803 and first synthesized in 1832. wikipedia.org Early methods for creating its derivatives often relied on classical electrophilic aromatic substitution reactions. However, these methods typically lead to para- and meta-substituted products, making the synthesis of ortho-substituted benzaldehydes a significant challenge due to the deactivating and directing effects of the aldehyde group.
The development of directed ortho-metalation (DoM) in the mid-20th century provided a powerful solution. This strategy involves using a directing group to temporarily chelate to a metal (often lithium via an organolithium reagent), facilitating deprotonation and subsequent functionalization at the adjacent ortho position. For aldehydes, which are incompatible with strong nucleophiles like organolithiums, this required a protection/deprotection sequence. A common approach involves converting the aldehyde into an imine, which can act as an effective directing group. The synthesis of this compound via the imine-directed metalation of o-tolualdehyde is a direct application of this evolved strategy. acs.org
In recent decades, transition-metal-catalyzed C-H activation has revolutionized the synthesis of ortho-substituted benzaldehydes. acs.org These methods offer a more atom-economical and often milder alternative to classical DoM. Catalysts based on rhodium, ruthenium, and iridium have been developed to directly functionalize the C-H bond ortho to the aldehyde group. nih.govresearchgate.netresearchgate.net Often, this is achieved through the use of a transient directing group, where an amine (like aniline) condenses with the benzaldehyde in situ to form an imine. acs.orgnih.gov This imine then directs the metal catalyst to the ortho position for alkylation, olefination, or other C-C bond-forming reactions. nih.govresearchgate.net While these advanced methods were developed after the initial syntheses of this compound, they represent the current state-of-the-art in the field and provide more efficient pathways to this class of molecules. nih.govrsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 96964-45-3 | chem960.com |
| Molecular Formula | C₂₁H₂₆O | google.com |
| Molecular Weight | 294.43 g/mol | N/A |
| Appearance | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
Table 2: Key Synthetic Reactions Involving this compound
| Reaction Type | Reagents | Product Type | Application Example | Reference |
| Darzens Condensation | Methyl chloroacetate | trans-Epoxide | Intermediate for Pobilukast | drugfuture.com |
| Aldol (B89426) Condensation | 2'-Acetonaphthone, NaOEt | Chalcone (Propenone) | Intermediate for Pobilukast | drugfuture.com |
| Horner-Wadsworth-Emmons | Trimethyl phosphonoacetate | α,β-Unsaturated ester | Synthesis of propenoate derivative | lookchem.com |
Structure
3D Structure
Properties
CAS No. |
96964-45-3 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(8-phenyloctyl)benzaldehyde |
InChI |
InChI=1S/C21H26O/c22-18-21-17-11-10-16-20(21)15-9-4-2-1-3-6-12-19-13-7-5-8-14-19/h5,7-8,10-11,13-14,16-18H,1-4,6,9,12,15H2 |
InChI Key |
JRXDMDTWEUAEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 8 Phenyloctyl Benzaldehyde
Imine-Directed Metalation Approaches
Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic rings, allowing for the introduction of substituents specifically at the position adjacent to a directing metalation group (DMG). wikipedia.org In the synthesis of 2-(8-phenyloctyl)benzaldehyde, an imine serves as the DMG to guide the alkylation to the desired ortho position. wikipedia.orgacs.org
Optimized Protocols for o-Tolylimine Alkylation
The initial step in this synthetic route involves the formation of an imine from a suitable benzaldehyde (B42025) precursor. masterorganicchemistry.com The use of an o-tolylimine is particularly effective. This imine is then subjected to ortho-lithiation using a strong base, such as n-butyllithium. The lithium atom is directed to the ortho position by the chelating effect of the imine nitrogen. wikipedia.org Subsequent alkylation with an 8-phenyloctyl halide introduces the desired C8 side chain.
The reaction conditions for this sequence are critical for achieving high yields. Key parameters include the choice of solvent, temperature, and the nature of the organolithium reagent. The table below summarizes typical conditions for the alkylation of an o-tolylimine.
| Parameter | Condition | Purpose |
| Imine Precursor | o-Tolualdehyde imine | Directs lithiation to the methyl-bearing carbon |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Acts as a strong base for deprotonation |
| Alkylating Agent | 1-Bromo-8-phenyloctane | Provides the 8-phenyloctyl side chain |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reagents |
| Temperature | -78 °C to 0 °C | Controls reaction rate and minimizes side reactions |
Influence of Catalytic Amine Bases on Reaction Efficiency
The efficiency of the ortho-lithiation step can be significantly enhanced by the addition of a catalytic amount of an amine base, such as N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgrsc.org TMEDA acts as a chelating agent for the lithium cation, breaking down the aggregation of the organolithium reagent and increasing its basicity and reactivity. benthamopenarchives.com This leads to a more efficient deprotonation of the ortho position.
The use of catalytic TMEDA has been shown to improve both the rate and yield of the alkylation reaction. Research indicates that even substoichiometric amounts of TMEDA can have a profound effect on the reaction outcome.
| Amine Base | Effect on Reaction |
| TMEDA | Increases basicity of organolithium reagent, accelerates lithiation |
| None | Slower reaction, potentially lower yield due to reagent aggregation |
Subsequent Imine Hydrolysis and Aldehyde Generation
The final step in this synthetic sequence is the hydrolysis of the alkylated imine to regenerate the aldehyde functionality. masterorganicchemistry.combyjus.com This is typically achieved by treating the imine with aqueous acid. masterorganicchemistry.comgoogle.com The reaction proceeds through the formation of an iminium ion, which is then attacked by water to form a carbinolamine intermediate. This intermediate subsequently collapses to yield the desired this compound and the corresponding primary amine. masterorganicchemistry.com
The choice of acid and reaction conditions can influence the efficiency of the hydrolysis. Mild acidic conditions are generally preferred to avoid potential side reactions involving the aldehyde product.
Darzens Condensation Pathways Involving Benzaldehyde Scaffolds
The Darzens condensation is a classic method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base. psiberg.comwikipedia.org This reaction can be adapted to synthesize this compound.
Stereoselective Control in Epoxide Formation
The Darzens condensation typically proceeds through a halohydrin intermediate, followed by an intramolecular SN2 reaction to form the epoxide ring. organic-chemistry.org The stereoselectivity of this reaction, leading to either cis or trans epoxides, can be influenced by the reaction conditions. psiberg.com The use of chiral phase-transfer catalysts can induce enantioselectivity in the formation of the glycidic ester. organic-chemistry.orgresearchgate.net For the synthesis of this compound, a benzaldehyde derivative would be reacted with an appropriate α-haloester.
Recent advancements have focused on achieving high diastereoselectivity and enantioselectivity. For instance, the use of specific bases and solvents can favor the formation of one stereoisomer over the other. researchgate.netresearchgate.net
| Factor | Influence on Stereoselectivity |
| Base | Can influence the geometry of the enolate intermediate |
| Solvent | Can affect the transition state energies of the cyclization step |
| Catalyst | Chiral catalysts can induce enantioselectivity |
Regioselective Ring Opening of Glycidic Intermediates
Once the α,β-epoxy ester is formed, the next step involves the regioselective opening of the epoxide ring. researchgate.netmdpi.com This can be followed by saponification and decarboxylation to yield the target aldehyde. organic-chemistry.orggoogle.com The ring-opening is a crucial step where the regioselectivity determines the final structure of the product. The choice of nucleophile and reaction conditions dictates which carbon of the epoxide is attacked.
For the synthesis of an aldehyde, the glycidic ester is typically saponified to the corresponding glycidic acid, which then undergoes decarboxylation upon heating or under acidic conditions to yield the aldehyde, effectively homologating the starting benzaldehyde. organic-chemistry.org
Alternative and Emerging Synthetic Routes
While classical synthetic approaches exist, the development of more efficient, selective, and environmentally benign methods is a continuous pursuit in organic synthesis. This section highlights alternative strategies for the preparation of this compound.
Oxidation Protocols for Precursor Alcohols to Aldehydes
The oxidation of a primary alcohol, specifically 2-(8-phenyloctyl)benzyl alcohol, to the corresponding aldehyde is a critical transformation. google.com The challenge often lies in preventing over-oxidation to the carboxylic acid. nih.govwikipedia.org Several modern oxidation protocols offer high selectivity and efficiency for this conversion.
A variety of reagents and catalytic systems have been developed for the selective oxidation of primary alcohols to aldehydes. wikipedia.org These methods aim to be mild and avoid the use of harsh or toxic reagents. nih.gov
Key Oxidation Methodologies:
TEMPO-Based Systems: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant is a well-established and highly selective method for oxidizing primary alcohols to aldehydes. nih.govorgsyn.org These reactions are often characterized by their operational simplicity and high chemoselectivity, even in the presence of other oxidizable functional groups. orgsyn.org Variations of this system include the use of co-catalysts like copper or iron complexes, which can enable the use of air as the terminal oxidant, making the process more environmentally friendly. nih.gov
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and efficient oxidant for converting primary alcohols to aldehydes. wikipedia.org The reaction is typically performed at room temperature in dichloromethane (B109758) and is known for its short reaction times. wikipedia.org
Swern Oxidation and Related Methods: The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is a powerful method for this transformation. organic-chemistry.org A related protocol, the Pfitzner-Moffatt oxidation, uses a carbodiimide (B86325) for activation. organic-chemistry.org These methods are highly effective but can be associated with the formation of odorous byproducts. The Burgess reagent offers a milder alternative that can also be combined with Wittig olefinations in a one-pot procedure. organic-chemistry.org
Metal-Catalyzed Aerobic Oxidations: The development of catalytic systems that use molecular oxygen or air as the oxidant is a significant area of research. wikipedia.orgbeilstein-journals.org These "green" methods often employ transition metal catalysts, such as those based on palladium, copper, or cerium. nih.govbeilstein-journals.orgcardiff.ac.uk For instance, a cerium(III) chloride-based photocatalyst can effectively oxidize benzylic alcohols to the corresponding aldehydes using air as the oxidant. beilstein-journals.org
Interactive Table of Oxidation Reagents:
| Reagent/System | Description | Advantages |
| TEMPO/Co-oxidant | Catalytic nitroxyl (B88944) radical-based oxidation. nih.govorgsyn.org | High selectivity for primary alcohols, mild conditions, can be made aerobic. nih.govorgsyn.org |
| Dess-Martin Periodinane | Hypervalent iodine reagent. wikipedia.org | Mild, fast, and efficient. wikipedia.org |
| Swern Oxidation | DMSO-based oxidation. organic-chemistry.org | High yields, broad applicability. organic-chemistry.org |
| Metal-Catalyzed Aerobic | Uses transition metals and air/O2. nih.govbeilstein-journals.orgcardiff.ac.uk | Environmentally friendly, uses a readily available oxidant. nih.govbeilstein-journals.org |
Carbon-Carbon Bond Forming Reactions for Octyl Chain Installation
The installation of the 8-phenyloctyl side chain onto the benzaldehyde core is a crucial step in the synthesis. Various carbon-carbon bond-forming reactions can be employed to achieve this. fiveable.mealevelchemistry.co.uk
A key strategy involves the metalation of an imine derivative of o-tolualdehyde, followed by reaction with an appropriate electrophile to introduce the octyl chain. acs.orgcapes.gov.br This approach offers a regioselective method for functionalizing the ortho position.
Prominent C-C Bond Forming Reactions:
Grignard Reactions: The reaction of a Grignard reagent, such as 8-phenyloctylmagnesium bromide, with a suitable electrophile on the aromatic ring is a classic and versatile method for forming carbon-carbon bonds. fiveable.me
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a powerful tool for creating C-C bonds. chemistry.coach For instance, a boronic acid derivative of the phenyloctyl chain could be coupled with a halogenated benzaldehyde derivative.
Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. alevelchemistry.co.uk This could be envisioned in a multi-step sequence to construct the desired side chain.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov
Kumada-Tamao-Corriu Coupling: This nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide is another effective method. nih.gov Wenkert first reported the use of aryl ethers as electrophiles in this type of reaction in 1979. nih.gov
Interactive Table of C-C Coupling Reactions:
| Reaction | Nucleophile | Electrophile | Catalyst |
| Grignard Reaction | Organomagnesium Halide fiveable.me | Carbonyl, Halide fiveable.me | N/A |
| Suzuki Coupling | Organoboron Compound chemistry.coach | Organic Halide chemistry.coach | Palladium chemistry.coach |
| Heck Reaction | Alkene alevelchemistry.co.uk | Unsaturated Halide alevelchemistry.co.uk | Palladium alevelchemistry.co.uk |
| Negishi Coupling | Organozinc Compound nih.gov | Organic Halide nih.gov | Nickel or Palladium nih.gov |
| Kumada Coupling | Grignard Reagent nih.gov | Organic Halide nih.gov | Nickel nih.gov |
Considerations for Enantioselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound introduces the challenge of controlling stereochemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.
Several strategies can be employed to achieve enantioselectivity:
Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.org After the desired stereocenter is created, the auxiliary is removed. Ferrocenyl amino alcohols are one class of chiral auxiliaries used in the enantioselective addition of dialkylzincs to aldehydes. acs.org
Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. mdpi.com This approach is often more efficient than using stoichiometric chiral auxiliaries. Examples include chiral phosphoric acids for asymmetric Friedel-Crafts reactions and chiral amine catalysts for cycloadditions. rsc.orgrsc.org
Enzymatic Reactions: Enzymes are highly specific catalysts that can perform reactions with excellent enantioselectivity under mild conditions. metu.edu.trresearchgate.net For example, benzoylformate decarboxylase and benzaldehyde lyase have been used in C-C bond formation reactions to produce chiral α-hydroxy ketones with high optical purity. metu.edu.trresearchgate.net
The choice of strategy will depend on the specific transformation and the desired chiral product. For instance, in the synthesis of chiral diarylmethanols from aldehydes, the electronic properties of the aldehyde substituents can significantly influence the enantioselectivity of the reaction. mdpi.com
Utilization of 2 8 Phenyloctyl Benzaldehyde As a Pivotal Synthetic Building Block
Precursor Role in the Synthesis of Specific Compound Classes (e.g., SK&F 104353 and Related Analogs)
A primary application of 2-(8-Phenyloctyl)benzaldehyde is its role as a key precursor in the synthesis of potent leukotriene antagonists, most notably SK&F 104353 and its analogs. nih.govelsevier.com Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma, making their antagonists a significant area of pharmaceutical research. acs.org The synthesis of these complex molecules often begins with this compound, which undergoes a series of reactions to construct the final pharmacologically active compound.
Several synthetic strategies have been developed to convert this compound into SK&F 104353. One common approach involves a Darzens condensation of the aldehyde with methyl chloroacetate (B1199739) to form a trans-epoxide. drugfuture.com This epoxide is then opened by a nucleophile, such as methyl mercaptopropionate, to introduce the thioether side chain characteristic of SK&F 104353. drugfuture.com However, this step can lead to a mixture of regioisomers, necessitating careful separation. drugfuture.com
Another enantioselective synthesis route involves the condensation of this compound with 2'-acetonaphthone, followed by a regioselective epoxidation to yield a key chiral epoxide intermediate. drugfuture.com This intermediate is then further elaborated to produce SK&F 104353. drugfuture.com The development of efficient and stereoselective methods for these transformations is critical for the large-scale production required for drug development. acs.org
The following table summarizes key reactions involving this compound in the synthesis of SK&F 104353:
| Starting Material | Reagents | Key Intermediate | Purpose in SK&F 104353 Synthesis |
| This compound | Methyl chloroacetate | trans-Epoxide | Forms the core structure for subsequent additions. drugfuture.com |
| This compound | 2'-Acetonaphthone, NaOEt | (E)-1-(2-naphthyl)-3-[2-(8-phenyloctyl)phenyl]-2-propen-1-one | Creates the backbone for enantioselective epoxidation. drugfuture.com |
| trans-Epoxide from Darzens condensation | Methyl mercaptopropionate | Mixture of regioisomeric thioethers | Introduces the essential thioether side chain. drugfuture.com |
| (2R-trans)-Epoxide from chalcone (B49325) | 3-Mercaptopropionic acid methyl ester, NaOMe | Mixture of regioisomers | Introduces the thioether side chain with stereocontrol. drugfuture.com |
Integration into Multi-step Total Synthesis Schemes of Natural Products and Designed Molecules
The utility of this compound extends beyond the synthesis of leukotriene antagonists to its integration into broader multi-step total synthesis campaigns. researchgate.netscribd.comtrine.edusavemyexams.com Its bifunctional nature, possessing both an aldehyde group for various C-C bond-forming reactions and a long alkyl-aryl chain for influencing solubility and molecular architecture, makes it a versatile building block. acs.orgacs.org
The aldehyde functionality of this compound allows for its participation in a wide array of synthetic transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. capes.gov.brcapes.gov.br These reactions enable the construction of complex carbon skeletons and the introduction of diverse functional groups, facilitating the synthesis of a wide range of target molecules. For instance, its use in the synthesis of SK&F 104353 demonstrates its role in setting up key stereocenters and introducing essential pharmacophoric elements. scribd.com
The following table highlights the integration of this compound in a multi-step synthesis:
| Synthetic Step | Precursor | Reagents/Conditions | Product/Intermediate | Significance |
| Imine Formation | o-Tolualdehyde | N-cyclohexylamine, toluene, reflux | Imine of o-tolualdehyde | Protection and activation for directed metalation. acs.org |
| Metalation/Alkylation | Imine of o-tolualdehyde | s-BuLi, TMEDA, 7-phenyl-1-chloroheptane | Alkylated imine | Introduction of the phenyloctyl side chain. acs.org |
| Hydrolysis | Alkylated imine | Aqueous acid | This compound | Deprotection to reveal the key aldehyde intermediate. acs.org |
| Darzens Condensation | This compound | Methyl chloroacetate, NaOMe | trans-epoxide | Formation of a key electrophilic intermediate for further elaboration. drugfuture.com |
Diversification through Subsequent Functional Group Transformations
The aldehyde group in this compound is a versatile handle for a variety of functional group transformations, allowing for the diversification of the molecular scaffold and the synthesis of a library of related compounds. This is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies.
The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Alternatively, reduction of the aldehyde yields a primary alcohol, which can undergo etherification, esterification, or be converted to a leaving group for nucleophilic substitution reactions.
Furthermore, the aromatic ring of the benzaldehyde (B42025) moiety can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The phenyloctyl chain also offers possibilities for modification, such as reactions on the terminal phenyl group. This potential for diversification makes this compound a valuable starting material for creating a range of molecules with potentially different biological activities.
The table below outlines some potential functional group transformations of this compound:
| Functional Group Transformation | Reagents | Product Class | Potential Applications |
| Oxidation | KMnO4, H2O2 | Carboxylic Acids | Synthesis of amides, esters, and other acid derivatives. |
| Reduction | NaBH4, LiAlH4 | Primary Alcohols | Synthesis of ethers, esters, and halides. |
| Wittig Reaction | Phosphonium ylides | Alkenes | Carbon-carbon bond formation and chain extension. |
| Reductive Amination | Amines, NaBH3CN | Secondary and Tertiary Amines | Introduction of nitrogen-containing functional groups. |
| Grignard/Organolithium Addition | RMgX, RLi | Secondary Alcohols | Creation of new stereocenters and carbon-carbon bonds. |
Advanced Structural Analysis and Spectroscopic Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-(8-Phenyloctyl)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum, the aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.0-10.0 ppm, a characteristic chemical shift for aldehydes due to the deshielding effect of the carbonyl group. bhu.ac.indocbrown.info The protons on the substituted benzene (B151609) ring will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The protons of the octyl chain will appear in the upfield region. Specifically, the benzylic protons (Ar-CH₂-) are expected around δ 2.5-3.0 ppm, while the other methylene (B1212753) groups of the octyl chain will produce overlapping multiplets between δ 1.2-1.7 ppm. The terminal phenyl group's protons will resonate in the aromatic region, likely overlapping with the signals from the benzaldehyde (B42025) ring.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and will appear at a characteristic chemical shift of over 190 ppm. docbrown.info The aromatic carbons will resonate in the δ 120-150 ppm range. oregonstate.edu The various methylene carbons of the octyl chain will have signals in the aliphatic region (δ 20-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.0 - 10.0 | > 190 |
| Aromatic (C₆H₄) | 7.0 - 8.0 | 120 - 150 |
| Benzylic (Ar-CH₂) | 2.5 - 3.0 | ~35-40 |
| Alkyl Chain (CH₂)n | 1.2 - 1.7 | 20 - 40 |
| Terminal Phenyl (C₆H₅) | 7.1 - 7.3 | 125 - 145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (C₂₁H₂₆O), which is 294.43 g/mol .
Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve cleavages at various points along the octyl chain and benzylic C-C bond scission. libretexts.org
Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). docbrown.info For this compound, a significant fragmentation pathway is the benzylic cleavage, leading to the formation of a stable tropylium-like ion or other resonance-stabilized cations. The long alkyl chain can also undergo fragmentation, resulting in a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. google.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 294 | [C₂₁H₂₆O]⁺ | Molecular Ion (M⁺) |
| 293 | [C₂₁H₂₅O]⁺ | Loss of H radical (M-1) |
| 265 | [C₂₀H₂₅]⁺ | Loss of CHO radical (M-29) |
| 189 | [C₁₄H₁₃O]⁺ | Cleavage of the octyl chain |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion from the terminal phenyl group |
Crystallographic Studies of this compound and Its Derivatives (If Available)
As of the current literature, there are no publicly available crystallographic studies specifically for this compound. The long, flexible phenyloctyl chain may present challenges for obtaining single crystals suitable for X-ray diffraction analysis.
However, crystallographic data for related benzaldehyde derivatives exist and provide insight into the expected solid-state conformation. doaj.org For instance, studies on other ortho-substituted benzaldehydes could offer clues about the potential orientation of the phenyloctyl group relative to the benzaldehyde ring. Should a crystal structure of this compound or a close derivative become available, it would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Chiral Analysis Methods for Enantiomerically Enriched Samples
Since this compound is a chiral molecule, methods for separating and analyzing its enantiomers are important, especially in the context of its biological activity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for enantiomeric separation. nih.govnih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of various compounds, including those with aromatic and carbonyl functionalities. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.gov The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. nih.gov The development of such chiral separation methods is essential for producing enantiomerically pure samples for further study. datapdf.comelsevier.com
Computational Chemistry Applications in the Study of 2 8 Phenyloctyl Benzaldehyde
Molecular Modeling of Conformational Preferences and Stereoisomeric Forms
Conformational analysis helps identify the most stable energetic states of the molecule. For flexible molecules like 2-(8-phenyloctyl)benzaldehyde, which possesses a number of rotatable bonds, multiple low-energy conformations can exist. Computational methods such as simulated annealing can be employed to explore the potential energy surface and identify these stable conformers. nih.gov This process involves heating the molecule in silico to a high temperature and then gradually cooling it, allowing the structure to settle into a low-energy state. The resulting conformations provide a basis for understanding how the molecule might behave in different chemical environments.
For derivatives of this compound, particularly those that are chiral, molecular modeling is crucial for studying stereoisomeric forms. The spatial arrangement of substituents can dramatically affect biological activity. For instance, in related systems, it has been shown that different enantiomers can exhibit significantly different binding affinities to biological targets. nih.gov Computational models can predict the preferred conformations of different stereoisomers and how they might interact with other molecules.
A hypothetical example of conformational data for a simplified analog, 2-phenylbenzaldehyde, is presented below. This illustrates the type of information that can be obtained from computational studies.
| Computational Parameter | Value |
| Topological Polar Surface Area (TPSA) | 17.07 Ų |
| LogP | 3.1661 |
| Number of Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Data for 2-Phenylbenzaldehyde, a related structure. chemscene.com |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a powerful tool for investigating the intricate details of chemical reactions involving this compound. These calculations, based on the principles of quantum mechanics, can elucidate reaction pathways, identify transition states, and determine the energetics of a reaction, providing a deeper understanding of how reactions occur. rsc.orgnih.gov
For example, in the synthesis of derivatives of this compound, quantum chemical calculations can be used to model the reaction mechanism. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the lowest energy pathway, chemists can predict the most likely mechanism and optimize reaction conditions to favor the desired product. Such calculations have been successfully applied to understand complex multi-component reactions involving related benzaldehyde (B42025) derivatives. rsc.org
Quantum chemical methods can also shed light on the electronic structure of molecules. For instance, in the electroreduction of related nitro-alcohols, quantum-chemical calculations have shown that the formation of a radical anion leads to the elongation of specific bonds, which is a critical step in the subsequent fragmentation of the molecule. chem-soc.si This level of detail is often inaccessible through experimental methods alone.
The following table outlines key aspects of reaction mechanism elucidation that can be addressed using quantum chemical calculations:
| Aspect of Reaction Mechanism | Information Gained from Quantum Chemical Calculations |
| Reaction Pathway | Identification of the sequence of elementary steps connecting reactants to products. |
| Transition State | Characterization of the high-energy structure that must be overcome for the reaction to proceed. |
| Activation Energy | The energy difference between the reactants and the transition state, which determines the reaction rate. |
| Reaction Energetics | Calculation of the overall change in energy (enthalpy and Gibbs free energy) for the reaction. |
| Role of Catalysts | Understanding how a catalyst lowers the activation energy and alters the reaction pathway. rsc.org |
Prediction of Molecular Interactions within Derivative Classes
Computational chemistry plays a pivotal role in predicting how derivatives of this compound will interact with other molecules, which is particularly important in the context of medicinal chemistry and materials science. By modeling these interactions, researchers can design new derivatives with specific desired properties.
Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the affinity and selectivity of a potential drug candidate. For derivatives of this compound, docking studies can help to identify which structural modifications are likely to enhance binding to a specific biological target. For example, studies on benzaldehyde derivatives as enzyme inhibitors have utilized molecular docking to predict inhibitor-enzyme interactions. researchgate.net
Beyond docking, methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential Surfaces (MESP) analysis can provide detailed insights into the electronic properties of molecules. researchgate.net NBO analysis can identify key hyperconjugative interactions that contribute to molecular stability, while MESP analysis can reveal electron-rich and electron-poor regions, which are important for predicting non-covalent interactions such as hydrogen bonding and van der Waals forces. researchgate.net These analyses are valuable for understanding the intermolecular forces that govern the behavior of this compound derivatives in condensed phases and in complexes with other molecules.
The table below summarizes various computational methods used to predict molecular interactions and the type of information they provide.
| Computational Method | Predicted Molecular Interactions | Application |
| Molecular Docking | Binding affinity and orientation of a ligand in a receptor's active site. | Drug design, understanding enzyme inhibition. researchgate.net |
| NBO Analysis | Hyperconjugative interactions, charge transfer between orbitals. | Assessing molecular stability and electronic delocalization. researchgate.net |
| MESP Analysis | Electron density distribution, identification of electrophilic and nucleophilic sites. | Predicting sites for non-covalent interactions and chemical reactions. researchgate.net |
| Homology Modeling | Building a 3D model of a protein based on the structure of a related known protein. | Used when the experimental structure of a target protein is unavailable for docking studies. nih.gov |
Derivatization and Exploration of Analogues Based on the 2 8 Phenyloctyl Benzaldehyde Scaffold
Systematic Synthesis of Novel Derivatives through Aldehyde Functionalization
The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to a vast array of chemical transformations. In the context of 2-(8-phenyloctyl)benzaldehyde, this reactivity can be harnessed to systematically generate novel derivatives with diverse functionalities. Standard aldehyde reactions such as oxidation, reduction, and nucleophilic addition are fundamental to this process.
For instance, oxidation of the aldehyde group readily yields the corresponding carboxylic acid, 2-(8-phenyloctyl)benzoic acid. Conversely, reduction of the aldehyde furnishes the primary alcohol, [2-(8-phenyloctyl)phenyl]methanol. These transformations provide derivatives with altered polarity and hydrogen bonding capabilities.
More complex derivatives can be accessed through carbon-carbon bond-forming reactions. The Wittig reaction , a powerful method for converting aldehydes and ketones to alkenes, can be employed to introduce a variety of unsaturated moieties. masterorganicchemistry.comwikipedia.orglibretexts.org By reacting this compound with different phosphorus ylides, a series of stilbene-like derivatives can be synthesized, where the double bond geometry can often be controlled by the nature of the ylide and the reaction conditions. stackexchange.com
Another key transformation is the Grignard reaction , where organomagnesium halides add to the aldehyde to form secondary alcohols. mnstate.edulibretexts.orgmasterorganicchemistry.com The versatility of Grignard reagents allows for the introduction of a wide range of alkyl, aryl, and vinyl groups, leading to a library of structurally diverse alcohol derivatives.
Reductive amination provides a direct route to various amine derivatives. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of this compound with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.netorganic-chemistry.org This methodology is highly valuable for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.
The following table illustrates potential derivatives synthesized through common aldehyde functionalization reactions:
| Reactant(s) | Reaction Type | Product |
| 1. KMnO4 or CrO32. H3O+ | Oxidation | 2-(8-Phenyloctyl)benzoic acid |
| 1. NaBH4 or LiAlH42. H2O | Reduction | [2-(8-Phenyloctyl)phenyl]methanol |
| Ph3P=CH-R | Wittig Reaction | 1-(8-Phenyloctyl)-2-(2-R-vinyl)benzene |
| R-MgBr, then H3O+ | Grignard Reaction | 1-(2-(8-Phenyloctyl)phenyl)-1-R-methanol |
| R-NH2, NaBH3CN | Reductive Amination | N-R-1-[2-(8-Phenyloctyl)phenyl]methanamine |
Modification of the Phenylalkyl Chain for Structural Diversification
Synthetic strategies to modify this chain could involve the initial synthesis of the parent compound, this compound, which has been achieved through the imine-directed metalation of o-tolualdehyde followed by alkylation. acs.orgtandfonline.com To introduce variations, different ω-phenylalkyl halides could be used in the alkylation step. For example, using 1-chloro-6-phenylhexane (B16826) would yield 2-(6-phenylhexyl)benzaldehyde, while 1-chloro-10-phenyldecane would produce 2-(10-phenyldecyl)benzaldehyde.
Further diversification can be achieved by introducing functional groups onto the terminal phenyl ring of the alkyl chain. This can be accomplished by using substituted phenylalkyl halides in the initial synthesis. For instance, starting with a 1-chloro-8-(4-methoxyphenyl)octane would result in a derivative with a methoxy (B1213986) group on the terminal phenyl ring, potentially altering its electronic properties and metabolic stability.
The following table provides examples of potential analogues with modified phenylalkyl chains:
| Phenylalkyl Halide Used in Synthesis | Resulting Analogue |
| 1-Chloro-6-phenylhexane | 2-(6-Phenylhexyl)benzaldehyde |
| 1-Chloro-10-phenyldecane | 2-(10-Phenyldecyl)benzaldehyde |
| 1-Chloro-8-(4-methoxyphenyl)octane | 2-[8-(4-Methoxyphenyl)octyl]benzaldehyde |
| 1-Chloro-8-(4-fluorophenyl)octane | 2-[8-(4-Fluorophenyl)octyl]benzaldehyde |
Functionalization of the Benzaldehyde (B42025) Ring System
The aromatic ring of the benzaldehyde moiety is another key site for structural modification. Electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents, thereby modulating the electronic properties and steric profile of the scaffold.
Nitration of the benzaldehyde ring, typically using a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of nitro-substituted isomers. aidic.it The directing effects of the aldehyde and the bulky phenyloctyl group would influence the regioselectivity of this reaction. Subsequent reduction of the nitro group to an amine would provide access to a new set of derivatives that can be further functionalized.
Halogenation , using reagents such as N-bromosuccinimide or N-chlorosuccinimide, can introduce bromine or chlorine atoms onto the aromatic ring. These halogenated derivatives are valuable intermediates for further transformations, particularly cross-coupling reactions.
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. libretexts.orgharvard.edu For example, a brominated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl groups onto the benzaldehyde ring, significantly expanding the structural diversity of the scaffold. orgsyn.orgmdpi.comresearchgate.net
The table below outlines potential derivatives from the functionalization of the benzaldehyde ring:
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO3, H2SO4 | Nitro-2-(8-phenyloctyl)benzaldehyde isomers |
| Bromination | N-Bromosuccinimide | Bromo-2-(8-phenyloctyl)benzaldehyde isomers |
| Suzuki Coupling | R-B(OH)2, Pd catalyst, base (on a brominated derivative) | R-substituted-2-(8-phenyloctyl)benzaldehyde |
Structure Molecular Interaction Relationship Smir Studies on Derivatives of 2 8 Phenyloctyl Benzaldehyde
Elucidation of Structural Determinants for Molecular Recognition in Derivative Classes
The molecular architecture of 2-(8-phenyloctyl)benzaldehyde derivatives plays a pivotal role in their recognition by and affinity for leukotriene receptors. Research has systematically explored how modifications to different parts of the molecule influence its biological activity. The core structure can be deconstructed into three key regions: the aromatic core derived from benzaldehyde (B42025), the long phenyloctyl chain, and the various substituents introduced to modulate activity.
The 2-(8-phenyloctyl)phenyl group provides a foundational hydrophobic domain that is critical for anchoring the molecule within the receptor binding site. The length and nature of this alkylphenyl chain have been shown to be significant determinants of potency. For instance, in the development of leukotriene antagonists like SK&F 104353, the phenyloctyl chain was identified as an optimal lipophilic tail, contributing to high-affinity binding.
Further modifications to the benzaldehyde core, particularly at the aldehyde functional group, have led to the generation of diverse derivative classes with varying activities. The conversion of the aldehyde to more complex side chains incorporating acidic moieties has been a key strategy. For example, the introduction of a propanoic acid derivative at the aldehyde position, as seen in compounds like SK&F S-106203, introduces a polar, ionizable group capable of forming crucial interactions with the receptor. ontosight.ai
The nature and positioning of substituents on the phenyl ring and the acidic side chain are also critical for molecular recognition. Structure-activity relationship (SAR) studies have demonstrated that even subtle changes, such as the introduction of hydroxyl or thioether groups, can significantly impact the binding affinity and selectivity of the derivatives. acs.org These studies have helped to map the topology of the receptor's binding pocket, highlighting regions that favor hydrophobic interactions and those that accommodate polar or charged groups.
A summary of key structural modifications and their impact on activity is presented in the table below.
| Derivative Class | Key Structural Feature | Impact on Molecular Recognition |
| Dithioacetals | Replacement of the aldehyde with a dithioacetal group | Introduction of a flexible and lipophilic moiety that can adapt to the receptor's hydrophobic pocket. nih.gov |
| Propanoic Acid Derivatives | Addition of a propanoic acid chain | Provides a crucial acidic group for strong ionic interactions with basic residues in the receptor. ontosight.ai |
| Hydroxylated Derivatives | Introduction of a hydroxyl group on the side chain | Can form hydrogen bonds with the receptor, enhancing binding affinity. acs.org |
| Ether-linked Analogues | Replacement of the thioether with an ether linkage | Modulates the flexibility and electronic properties of the side chain, affecting receptor interaction. |
Analysis of Conformational and Substituent Effects on Ligand-Biomolecule Interactions
The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with leukotriene receptors. The long phenyloctyl chain, while providing essential hydrophobicity, also introduces a degree of conformational flexibility. The orientation of this chain relative to the substituted benzaldehyde core can significantly influence how the ligand fits into the binding pocket of the receptor.
Conformational analysis of these derivatives has indicated that a specific spatial arrangement of the hydrophobic tail and the acidic head group is necessary for optimal receptor binding. Molecular modeling studies have suggested that the phenyloctyl chain likely adopts an extended conformation to fit into a hydrophobic channel within the receptor, while the polar side chain interacts with charged residues at the receptor's entrance. atsjournals.org
Substituent effects on the aromatic ring and the side chain have been extensively studied to fine-tune the ligand-biomolecule interactions. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution across the molecule, thereby influencing electrostatic interactions with the receptor. For example, the introduction of a methoxy (B1213986) group on the phenyl ring has been associated with a modest increase in potency in some series of leukotriene antagonists. atsjournals.org
The stereochemistry of the substituents is also of paramount importance. In derivatives with chiral centers, such as the hydroxylated propanoic acid side chain in SK&F 104353, the absolute configuration at these centers can dramatically affect biological activity. This stereoselectivity implies a highly specific and constrained binding mode within the receptor, where only one enantiomer can achieve the optimal orientation for high-affinity interaction.
The table below summarizes the observed effects of conformational and substituent variations on the interaction of these derivatives with their biological target.
| Factor | Observation | Effect on Ligand-Biomolecule Interaction |
| Conformation of Phenyloctyl Chain | An extended conformation is generally favored. | Allows for maximal hydrophobic interaction with the receptor's binding channel. |
| Relative Orientation of Moieties | Specific spatial relationship between the hydrophobic tail and the acidic head is crucial. | Ensures simultaneous optimal binding of both key pharmacophoric elements. |
| Electronic Effects of Substituents | Electron-donating or withdrawing groups can modulate activity. | Alters the electrostatic potential of the ligand, influencing interactions with charged or polar residues in the receptor. atsjournals.org |
| Stereochemistry | High degree of stereoselectivity observed in chiral derivatives. | Indicates a specific, three-dimensional binding pocket that accommodates only one enantiomer effectively. |
Rational Design of Derivatives Based on SMIR Insights and Ligand-Target Complementarity
The insights gained from Structure-Molecular Interaction Relationship (SMIR) studies have been pivotal in the rational design of novel and improved derivatives of this compound. By understanding the key structural determinants and the influence of conformational and substituent effects, medicinal chemists have been able to design molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov
The development of potent leukotriene antagonists from this scaffold exemplifies the principles of rational drug design. The initial identification of the 2-(8-phenyloctyl)phenyl moiety as a potent hydrophobic anchor was a critical starting point. Subsequent design efforts focused on optimizing the polar head group to maximize interactions with the receptor.
One of the key strategies involved replacing the aldehyde group with a more sophisticated side chain that mimics the structure of the natural ligands, the leukotrienes. This led to the design of derivatives with dicarboxylic acid functionalities, such as in 5-[2-(8-phenyloctyl)phenyl]-4,6-dithianonanedioic acid, which showed promising antagonist activity. nih.gov
Further refinement based on the principle of ligand-target complementarity led to the development of compounds like SK&F 104353 and SK&F S-106203. In these molecules, the side chain was designed to present acidic and hydrogen-bonding groups in a spatially optimized manner to interact with specific residues in the leukotriene receptor. The inclusion of a hydroxyl group and a thioether linkage in the propanoic acid side chain was a direct result of iterative design, synthesis, and biological evaluation, guided by the evolving understanding of the receptor's binding site. ontosight.aiacs.org
The table below outlines some of the rational design strategies employed in the development of these derivatives.
| Design Strategy | Rationale | Resulting Derivative Feature |
| Hydrophobic Tail Optimization | To maximize van der Waals interactions within the receptor's hydrophobic pocket. | The 8-phenyloctyl chain was identified as an optimal lipophilic group. |
| Acidic Head Group Mimicry | To mimic the carboxylate group of the natural leukotriene ligands and form strong ionic bonds. | Introduction of dicarboxylic acid and propanoic acid side chains. nih.gov |
| Introduction of H-Bonding Moieties | To enhance binding affinity through specific hydrogen bond interactions with the receptor. | Incorporation of hydroxyl groups at stereochemically defined positions. acs.org |
| Conformational Constraint | To reduce the entropic penalty of binding and lock the molecule in a bioactive conformation. | Introduction of cyclic structures or rigid linkers in more advanced analogues. |
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Routes for 2-(8-Phenyloctyl)benzaldehyde
The synthesis of this compound has been a subject of research aimed at creating direct, efficient, and scalable methods suitable for producing multikilogram quantities, particularly for applications in pharmaceutical development. acs.org An established efficient route involves the imine-directed metalation of o-tolualdehyde. acs.org However, the broader field of chemical synthesis is continually evolving towards greener and more sustainable practices, which represents a key future direction for the production of this and related compounds.
Future research will likely focus on adapting modern synthetic protocols that offer advantages in terms of environmental impact, cost, and efficiency. One promising approach is the two-step, one-pot reduction/cross-coupling procedure using Weinreb amides as stable intermediates. acs.orgresearchgate.net This method allows for the use of highly reactive organometallic reagents to be coupled with a "masked" aldehyde, preventing unwanted side reactions and enabling rapid synthesis. acs.orgresearchgate.net
Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of substituted benzaldehydes. researchgate.net This includes the use of:
Sustainable Solvents and Catalysts : Deep-eutectic solvents (DES), which can act as both the reaction medium and catalyst, offer an environmentally friendly alternative to traditional organic solvents. thieme-connect.com Similarly, aqueous solutions of biogenic acids, such as gluconic acid, have proven effective as recyclable catalysts for reactions involving substituted benzaldehydes. rsc.org
Energy-Efficient Methods : Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Novel Catalytic Systems : The development of new catalysts, such as silver(I) salts for the formylation of aryl bromides, provides milder and more efficient pathways for creating aromatic aldehydes. bohrium.com
Table 1: Comparison of Synthetic Strategies for Substituted Benzaldehydes
| Synthetic Method | Key Features | Potential Advantages for this compound | Citations |
|---|---|---|---|
| Imine-Directed Metalation | Direct alkylation of an o-tolualdehyde derivative. | Proven, scalable, and direct route to the target molecule. | acs.org |
| Weinreb Amide Intermediate | One-pot reduction/cross-coupling; protects the aldehyde functionality. | High efficiency, speed, suitable for strong nucleophiles. | acs.orgresearchgate.net |
| Deep-Eutectic Solvents (DES) | Solvent acts as a catalyst; environmentally benign. | Reduced waste, simplified purification, sustainable. | thieme-connect.com |
| Microwave/Ultrasound Assistance | Uses alternative energy sources to drive reactions. | Significant reduction in reaction time and energy usage. | mdpi.com |
| Biogenic Acid Catalysis | Utilizes renewable, non-volatile, and safe acid catalysts in water. | Green reaction media, high yields, improved atom economy. | rsc.org |
Exploration of Novel Reactivity and Catalysis for Aldehyde Transformations
The aldehyde functional group is a cornerstone of organic synthesis, and exploring its novel reactivity in a complex scaffold like this compound is a significant area for future research. Modern catalysis offers new ways to transform aldehydes beyond traditional oxidation, reduction, or Wittig-type reactions.
One emerging area is dehydrogenative cross-coupling , where nickel catalysts can directly convert both aromatic and aliphatic aldehydes into esters or amides in a single step. nih.gov This method avoids the need for pre-oxidizing the aldehyde and couples it directly with alcohols or amines, offering a more atom-economical pathway. nih.gov
Another frontier is photocatalysis , which can unlock unique reactivity. ims.ac.jp By using light and a photocatalyst, the typical electrophilic nature of the aldehyde carbonyl can be reversed in a process known as "umpolung." ims.ac.jpims.ac.jp This generates a nucleophilic carbinol anion, which can then participate in reactions such as cross-pinacol coupling to form 1,2-diols or additions to other electrophiles. ims.ac.jpims.ac.jp This opens up entirely new synthetic possibilities for creating complex molecules from aldehyde precursors. ims.ac.jp
Table 2: Novel Catalytic Transformations for Aromatic Aldehydes
| Transformation | Catalyst System | Description | Resulting Product | Citations |
|---|---|---|---|---|
| Dehydrogenative Coupling | Nickel Catalyst | Direct coupling of an aldehyde with an alcohol or amine. | Ester or Amide | nih.gov |
| Photocatalytic Umpolung | Iridium or Diazabenzacenaphthenium Photocatalyst | Reversal of polarity to generate a nucleophilic carbinol anion from the aldehyde. | γ-Functionalized Alcohols, 1,2-Diols | ims.ac.jpims.ac.jp |
| Transfer Hydrogenation | Palladium Nanoparticles | Reduction of aldehydes to alcohols using a hydrogen donor in an aqueous medium. | Primary Alcohol | ims.ac.jp |
Integration with Advanced Characterization and Analytical Techniques
The structural confirmation of this compound and its derivatives relies on a suite of standard and advanced analytical techniques. While established methods provide the foundational characterization, integrating more advanced and computational techniques offers deeper insight into molecular structure, purity, and properties.
Standard characterization for benzaldehyde (B42025) derivatives typically involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the molecular structure. Key signals include the aldehyde proton (around 9-10 ppm in 1H NMR) and the carbonyl carbon (around 190 ppm in 13C NMR). nih.govorientjchem.org
Infrared (IR) Spectroscopy : This technique identifies functional groups, with characteristic absorptions for the aldehyde C-H stretch (around 2700-2850 cm⁻¹) and the strong carbonyl (C=O) stretch (around 1680-1700 cm⁻¹). orientjchem.org
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net
Future research would benefit from the routine integration of more sophisticated methods. Computational methods like Density Functional Theory (DFT) can be used to predict spectroscopic data and explore the molecule's electronic structure and reactivity, providing a powerful complement to experimental results. researchgate.netresearchgate.net For studying the behavior of these molecules in specific applications, such as in the formation of protective films, advanced electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are invaluable. researchgate.net When single crystals can be obtained, X-ray diffraction provides unambiguous proof of structure and conformation. nih.gov
Table 3: Analytical Techniques for Characterizing Benzaldehyde Derivatives
| Technique | Type | Information Provided | Citations |
|---|---|---|---|
| 1H & 13C NMR | Standard | Detailed molecular structure and connectivity. | nih.govorientjchem.org |
| Infrared (IR) Spectroscopy | Standard | Identification of key functional groups (e.g., C=O, C-H). | orientjchem.orgresearchgate.net |
| Mass Spectrometry (MS) | Standard | Molecular weight and fragmentation patterns. | researchgate.net |
| X-ray Diffraction | Advanced | Absolute molecular structure and solid-state conformation. | nih.gov |
| Electrochemical Impedance Spectroscopy (EIS) | Advanced | Analysis of surface film properties and corrosion resistance. | researchgate.net |
| Density Functional Theory (DFT) | Advanced | Predicted molecular structure, electronic properties, and reactivity. | researchgate.netresearchgate.net |
Potential for Mechanistic Studies in Enzymatic Transformations of Related Aldehyde Scaffolds
The field of biocatalysis offers immense potential for the specific and sustainable functionalization of complex molecules. The structure of this compound, with its long alkyl chain and aromatic core, makes it an intriguing substrate for mechanistic studies in enzymatic transformations. ethz.ch
Enzymes such as cytochrome P450 monooxygenases are of particular interest. The P450 BM-3 enzyme, which naturally hydroxylates long-chain fatty acids, has been successfully engineered to act on a wide range of non-natural substrates, including aromatic compounds. ethz.ch A molecule like this compound presents a dual-feature substrate: the enzyme could potentially be engineered to perform highly regioselective hydroxylation at a subterminal position on the octyl chain (mimicking its natural fatty acid substrate) or on the phenyl ring.
Mechanistic studies would aim to understand the factors controlling this regioselectivity. By creating enzyme variants and analyzing the resulting products, researchers could elucidate the key interactions within the enzyme's active site that orient the substrate for a specific reaction. Such studies could pave the way for generating novel, high-value derivatives of this compound through environmentally benign biocatalytic processes. Furthermore, the resulting benzyl (B1604629) alcohol derivatives could be substrates for other enzymes, like benzyl alcohol dehydrogenases , enabling multi-enzyme cascade reactions to produce a variety of fine chemicals. ethz.ch
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 2-(8-Phenyloctyl)benzaldehyde?
- Synthesis : Common methods include Friedel-Crafts alkylation or nucleophilic substitution to introduce the phenyloctyl chain to the benzaldehyde core. For example, analogous compounds like 2-(diphenylphosphino)benzaldehyde derivatives are synthesized via substitution reactions using precursors such as brominated intermediates . Reaction conditions (e.g., temperature, catalysts) should be optimized to minimize side products.
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and purity, IR spectroscopy to identify the aldehyde functional group (~1700 cm⁻¹), and mass spectrometry for molecular weight validation. X-ray crystallography (via SHELX software ) can resolve structural ambiguities for crystalline derivatives.
Q. How should researchers handle purification and storage of this compound to ensure stability?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from ethanol or dichloromethane may improve purity for crystalline forms .
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 4°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as aldehydes are prone to hydration .
Q. What safety protocols are critical when working with this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Emergency Measures : For skin contact, rinse immediately with water (15+ minutes). For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid environmental release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
- Refinement Tools : Use SHELXL for high-resolution refinement, especially for twinned crystals or low-quality datasets. Adjust parameters like thermal displacement and occupancy to resolve disorder .
- Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify symmetry errors or missed hydrogen bonds .
Q. What strategies mitigate challenges in synthesizing reactive intermediates during this compound derivatization?
- Stabilization : Protect the aldehyde group via acetal formation during reactive steps (e.g., Grignard reactions). Use low temperatures (−78°C) to suppress side reactions .
- Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and degradation .
Q. How can mechanistic studies clarify contradictory reactivity data in this compound-based reactions?
- Kinetic Analysis : Use stopped-flow spectroscopy or quantum mechanical calculations (DFT) to model reaction pathways. For example, Schiff base formation with amines may involve pH-dependent imine tautomerization .
- Isotopic Labeling : ¹⁸O-labeling of the aldehyde group can trace oxidation mechanisms .
Q. What experimental approaches optimize reaction yields for this compound in multi-step syntheses?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, Pd-catalyzed cross-couplings may require rigorous oxygen exclusion .
- Scale-Up Considerations : Use flow chemistry to enhance heat/mass transfer and reduce byproducts in large-scale reactions .
Q. How should researchers address conflicting reports on the physicochemical properties of this compound?
- Reproducibility : Standardize measurement conditions (e.g., solvent, temperature) for properties like solubility. For example, slight variations in solvent purity can skew logP values .
- Meta-Analysis : Compare data across peer-reviewed studies and validate using orthogonal methods (e.g., DSC for melting point verification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
